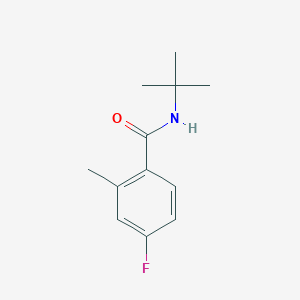

N-tert-Butyl-4-fluoro-2-methyl-benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

923977-55-3 |

|---|---|

Molecular Formula |

C12H16FNO |

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-tert-butyl-4-fluoro-2-methylbenzamide |

InChI |

InChI=1S/C12H16FNO/c1-8-7-9(13)5-6-10(8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

IPCMFKNSFBWZPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butyl 4 Fluoro 2 Methyl Benzamide and Analogues

Established Approaches to N-tert-Butyl Benzamide (B126) Synthesis

The formation of the N-tert-butyl amide group is a common transformation in organic synthesis. Several reliable methods have been developed for the creation of this functional group, primarily centered around the formation of the amide bond between a carboxylic acid derivative and tert-butylamine (B42293).

Amide Bond Formation Strategies for Substituted Benzamides

The synthesis of substituted benzamides is a cornerstone of organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the low reactivity of the carboxylic acid. Therefore, activation of the carboxylic acid is typically required.

Common strategies involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. These reagents facilitate the nucleophilic attack of the amine to form the amide bond. A wide array of coupling reagents is available, each with its own advantages in terms of reaction conditions, scope, and prevention of side reactions.

Coupling Reactions Involving Carboxylic Acid Derivatives and Amines

A prevalent method for synthesizing N-tert-butyl benzamides involves the reaction of a carboxylic acid with tert-butylamine in the presence of a coupling agent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), phosphonium (B103445) salts, and uronium salts. The choice of coupling reagent can be critical to the success of the reaction, influencing yield and purity. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates.

A study on amide bond formation in aqueous media highlighted several effective coupling reagents, demonstrating the versatility of these methods. The following table summarizes the performance of various coupling reagents in the amidation of benzoic acid with benzylamine, providing insights applicable to the synthesis of N-tert-butyl benzamides.

Table 1: Performance of Various Coupling Reagents in Amide Bond Formation

| Coupling Reagent | Additive/Base | Solvent | Yield (%) |

|---|---|---|---|

| DIC | HOPO | NMP/Water | High |

| DMT-MM | - | NMP/Water | Moderate |

| COMU | Collidine | NMP/Water | Moderate to High |

| TPTU | NMI | NMP/Water | Moderate to High |

| EEDQ | - | NMP/Water | Moderate |

| CDI | - | NMP/Water | Moderate |

| EDC | Oxyma | NMP/Water | Moderate |

Data compiled from a comparative study of amide-bond forming reagents in aqueous media. luxembourg-bio.com

Exploration of Di-tert-butyl Dicarbonate (B1257347) in N-tert-Butyl Amide Synthesis

Di-tert-butyl dicarbonate (Boc anhydride) is widely recognized as a reagent for the protection of amines as their N-tert-butoxycarbonyl (Boc) derivatives. nih.govchemeurope.comwikipedia.org However, it has also been utilized in the synthesis of N-tert-butyl amides through different reaction pathways.

One such method involves the copper-catalyzed reaction of nitriles with di-tert-butyl dicarbonate. researchgate.net This approach offers a convenient route to a variety of N-tert-butyl amides under solvent-free conditions at room temperature. The reaction proceeds in excellent isolated yields for alkyl, aryl, benzyl, and furyl nitriles. researchgate.net

Table 2: Synthesis of N-tert-Butyl Amides using Di-tert-butyl Dicarbonate and Nitriles

| Nitrile Substrate | Catalyst | Yield (%) |

|---|---|---|

| Benzonitrile (B105546) | Cu(OTf)₂ | 89 |

| 3-Methylbenzonitrile | Cu(OTf)₂ | 82 |

| 3-Fluorobenzonitrile | Cu(OTf)₂ | 84 |

| Cyclopentanecarbonitrile | Cu(OTf)₂ | 83 |

Reaction conditions: Nitrile, di-tert-butyl dicarbonate, and Cu(OTf)₂ catalyst, solvent-free, room temperature. researchgate.net

Targeted Synthesis of N-tert-Butyl-4-fluoro-2-methyl-benzamide

The synthesis of the specifically substituted this compound requires a strategic approach to introduce the fluorine and methyl groups onto the benzene (B151609) ring with the correct regiochemistry, followed by the formation of the N-tert-butyl amide. The most direct route involves the preparation of 4-fluoro-2-methylbenzoic acid as a key intermediate, which is then coupled with tert-butylamine.

Regioselective Introduction of the Fluorine Atom

The regioselective introduction of a fluorine atom is a critical step in the synthesis of the target molecule. One effective strategy starts from a precursor that already contains a directing group, which influences the position of the incoming fluorine substituent. For the synthesis of 4-fluoro-2-methylbenzoic acid, several routes have been reported, often starting from commercially available materials.

One synthetic pathway begins with m-fluorotoluene. google.com A Friedel-Crafts acylation reaction with a trihaloacetyl chloride, catalyzed by a Lewis acid, yields a mixture of ortho and para isomers. Subsequent hydrolysis under basic conditions, followed by acidification, produces a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which can then be separated. google.com

Another approach involves the hydrolysis of 4-fluoro-2-methylbenzonitrile. This reaction, carried out by heating with potassium hydroxide (B78521) in water, provides 4-fluoro-2-methylbenzoic acid in high yield after acidification. guidechem.com

A third method utilizes 2-bromo-5-fluorotoluene (B1266450) as a starting material. guidechem.com This compound can be converted to its Grignard reagent by reaction with magnesium, or lithiated using n-butyllithium at low temperatures. Subsequent reaction with dry ice (carbon dioxide) furnishes 4-fluoro-2-methylbenzoic acid. guidechem.com

Strategies for Methyl Group Incorporation on the Aromatic Ring

The incorporation of the methyl group at the C2 position of the 4-fluorobenzoic acid scaffold is another key synthetic challenge. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity.

One reported method for the synthesis of 4-fluoro-2-methylbenzoic acid starts from 4-fluorobenzoic acid. google.com Direct lithiation with sec-butyl lithium or tert-butyl lithium at low temperature, followed by reaction with methyl iodide, can introduce the methyl group at the ortho position. However, this reaction can suffer from harsh conditions and the formation of isomers. google.com

More recent advances in C-H activation have provided alternative methods for the ortho-methylation of benzoic acids. For instance, iridium-catalyzed carboxylate-directed ortho C-H methylation of benzoic acids has been developed, offering a route to methylated analogues under milder conditions.

Once the 4-fluoro-2-methylbenzoic acid precursor is synthesized, the final step is the amide bond formation with tert-butylamine. This can be achieved using the standard coupling methodologies described in section 2.1.2. For example, the reaction of 4-fluoro-2-methylbenzoic acid with tert-butylamine in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in an appropriate solvent like dimethylformamide (DMF) would be a plausible route to the final product, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of N-tert-butyl benzamides can be significantly influenced by reaction conditions. Optimization of parameters such as catalyst choice, temperature, and reaction time is crucial for achieving high yields and purity. A notable method for preparing N-tert-butyl amides is the Ritter reaction, which involves the reaction of nitriles with a tert-butyl source. researchgate.net

Research into the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzed reaction of benzonitrile with di-tert-butyl dicarbonate serves as an excellent model for optimizing the synthesis of N-tert-butyl benzamides. researchgate.net A screening of various copper catalysts revealed that Cu(OTf)₂ is particularly effective for this transformation under solvent-free conditions. researchgate.net The optimization process demonstrated that both the choice of catalyst and the reaction temperature play pivotal roles in the reaction's success. For instance, using 10 mol% of Cu(OTf)₂ at 50 °C resulted in an 89% yield of N-tert-butyl benzamide. researchgate.net It was determined that 5 mol% of the catalyst was sufficient to achieve optimal results. researchgate.net

The scope of this optimized method extends to various substituted nitriles, including those with electron-donating and electron-withdrawing groups, indicating its potential applicability for the synthesis of analogues like this compound. researchgate.net For example, N-(tert-butyl)-3-fluorobenzamide was synthesized in 84% yield using these conditions. researchgate.net

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of N-tert-butyl benzamide from benzonitrile and di-tert-butyl dicarbonate. researchgate.net

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCl (10) | 50 | 24 | 15 |

| 2 | CuCl₂ (10) | 50 | 24 | Trace |

| 3 | CuI (10) | 50 | 24 | 21 |

| 4 | CuO (10) | 50 | 24 | 0 |

| 5 | Cu₂O (10) | 50 | 24 | 0 |

| 6 | Cu(OTf)₂ (10) | 50 | 24 | 89 |

| 7 | CuBr (10) | 50 | 24 | 12 |

| 8 | CuBr₂ (10) | 50 | 24 | 0 |

| 9 | Cu(OTf)₂ (5) | 50 | 24 | 91 |

| 10 | Cu(OTf)₂ (5) | Room Temp | 24 | 85 |

Data derived from a study on the Cu(OTf)₂ catalyzed Ritter reaction. All reactions were performed with benzonitrile (5 mmol) and di-tert-butyl dicarbonate (7.5 mmol) under solvent-free conditions. researchgate.net

Advanced Synthetic Techniques Applicable to Benzamide Scaffolds

Modern organic synthesis offers several advanced techniques for the construction of benzamide scaffolds, providing alternatives to traditional methods and enabling the formation of complex molecules with high efficiency and selectivity.

Nickel-catalyzed reductive aminocarbonylation has emerged as a powerful tool for amide synthesis. rsc.orgrsc.org This method facilitates a three-component reaction involving aryl halides, a carbon monoxide source, and a nitrogen source, such as nitroarenes. rsc.orgrsc.org The use of nitroarenes is particularly advantageous as they are often more economical and readily available than the corresponding anilines. rsc.orgrsc.org

The general mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. rsc.orgrsc.org This Ni(0) complex then undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl intermediate. rsc.orgrsc.org Subsequent insertion of carbon monoxide yields a Ni(II)-acyl complex. rsc.orgrsc.org Concurrently, the nitroarene is reduced to a reactive nitrogen species which then reacts with the Ni-acyl intermediate to form the amide product after workup. rsc.org This methodology demonstrates broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the nitroarene. rsc.orgrsc.org This robustness makes it a viable strategy for the synthesis of structurally diverse benzamides. rsc.orgrsc.orgresearchgate.net

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.org

In the context of substituted benzamide synthesis, PTC can be applied to the preparation of key precursors. For example, the oxidation of substituted toluenes to their corresponding benzoic acids, a direct precursor for benzamides, can be efficiently achieved using an oxidizing agent like potassium permanganate (B83412) in the presence of a phase transfer catalyst. researchgate.net This was demonstrated in the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene, which yielded the product in 74% yield. researchgate.net Similarly, the oxidation of various substituted benzaldehydes to benzoic acids using dichromate has been successfully performed under PTC conditions, with product yields often exceeding 90%. chemijournal.com The efficiency of the reaction can be influenced by the choice of both the organic solvent and the specific phase transfer catalyst used. chemijournal.com This methodology provides a mild and efficient route to the carboxylic acid precursors required for the synthesis of complex benzamides like this compound.

The synthesis of benzamides with specific stereochemistry is crucial when the target molecule is chiral. For substituted benzamides, particularly those with bulky groups ortho to the amide bond, a phenomenon known as atropisomerism can occur. nih.gov Atropisomers are stereoisomers arising from hindered rotation around a single bond, and tertiary aromatic amides with appropriate substitution patterns can exhibit this form of axial chirality. nih.gov

Enantioselective synthesis of such atropisomeric benzamides has been achieved through catalytic electrophilic aromatic substitution reactions. nih.govfigshare.com For instance, a peptide-based catalyst has been successfully employed for the atropisomer-selective bromination of benzamide substrates. nih.govfigshare.com In this approach, the catalyst directs the regioselective and stereoselective addition of a bromine atom, creating a chiral axis with a high barrier to racemization. nih.gov The resulting optically active products can then be further functionalized, demonstrating the utility of this method for accessing enantiopure benzamide derivatives. nih.gov While not directly demonstrated for this compound, the principles of inducing stereoselectivity through catalysis are broadly applicable to the synthesis of chiral benzamide scaffolds.

Purification and Isolation Protocols for this compound

Following the synthesis of this compound, effective purification and isolation are necessary to obtain the compound in high purity. Standard laboratory techniques are typically employed for this purpose.

A common initial workup procedure involves quenching the reaction mixture, often with water or an aqueous solution, followed by extraction of the product into an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. rsc.org The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and filtered. researchgate.netrsc.org The solvent is subsequently removed under reduced pressure to yield the crude product. rsc.org

For further purification, column chromatography on silica (B1680970) gel is a widely used and effective method. researchgate.net The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. An appropriate eluent system, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is then passed through the column. researchgate.net Fractions are collected and analyzed by techniques such as Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Crystallization is another powerful purification technique if the benzamide is a solid. This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of the pure product, while impurities remain in the solution. The purified crystals can then be isolated by filtration. The identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. chemijournal.comrsc.org

Structural Elucidation and Advanced Characterization of N Tert Butyl 4 Fluoro 2 Methyl Benzamide

Spectroscopic Analysis of N-tert-Butyl-4-fluoro-2-methyl-benzamide

Spectroscopic methods are indispensable for elucidating the molecular architecture of this compound, providing precise information on its electronic structure, connectivity, and the chemical environment of each atom.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The most downfield signal is expected to be from the amide proton (N-H) , likely appearing as a broad singlet around 5.8-6.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and possible hydrogen exchange.

The aromatic region should feature three distinct signals corresponding to the protons on the benzene (B151609) ring (H3, H5, and H6). Due to the substitution pattern, these protons will exhibit characteristic splitting patterns from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

H6 : This proton is ortho to the amide group and meta to the fluorine. It is expected to appear as a doublet of doublets around 7.2-7.4 ppm, with coupling to H5 and a smaller coupling to the fluorine atom.

H5 : This proton is meta to both the amide and methyl groups and ortho to the fluorine. It is predicted to be the most complex signal, likely a triplet of doublets or a multiplet, in the range of 6.9-7.1 ppm.

H3 : This proton is ortho to the methyl group and ortho to the fluorine. It is expected to appear as a doublet of doublets around 6.8-7.0 ppm.

The aliphatic region will contain two singlets:

The aromatic methyl group (-CH₃) protons are expected to produce a sharp singlet at approximately 2.3-2.5 ppm. rsc.org

The nine equivalent protons of the tert-butyl group (-(CH₃)₃) will give rise to a strong singlet further upfield, around 1.4-1.5 ppm, due to the shielding effect of the alkyl group. rsc.org

The integration of these signals would correspond to a proton ratio of 1:1:1:1:3:9 (N-H, H6, H5, H3, Ar-CH₃, t-Bu).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 5.8 - 6.5 | Broad Singlet | 1H |

| Aromatic H6 | 7.2 - 7.4 | Doublet of Doublets | 1H |

| Aromatic H5 | 6.9 - 7.1 | Multiplet | 1H |

| Aromatic H3 | 6.8 - 7.0 | Doublet of Doublets | 1H |

| Ar-CH₃ | 2.3 - 2.5 | Singlet | 3H |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Nine distinct signals are expected.

The carbonyl carbon (C=O) of the amide group is the most deshielded, predicted to appear in the range of 166-168 ppm. rsc.org

The aromatic carbons will resonate between 110-165 ppm. The carbon attached to the fluorine (C4) will show a large one-bond coupling constant (¹JC-F) and is expected around 160-164 ppm (d, ¹JC-F ≈ 250 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The quaternary carbons C1 and C2 will be identifiable by their lower intensity.

The quaternary carbon of the tert-butyl group (-C(CH₃)₃) is expected at approximately 51-53 ppm. rsc.org

The three equivalent methyl carbons of the tert-butyl group will produce a strong signal around 28-29 ppm. rsc.org

The aromatic methyl carbon (Ar-CH₃) is anticipated to appear in the upfield region at about 21-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166 - 168 |

| C4 (C-F) | 160 - 164 |

| C2 (C-CH₃) | 138 - 142 |

| C6 (C-H) | 129 - 132 |

| C1 (C-C=O) | 133 - 136 |

| C5 (C-H) | 115 - 118 (d, ²JC-F) |

| C3 (C-H) | 112 - 115 (d, ²JC-F) |

| -C (CH₃)₃ | 51 - 53 |

| -C(C H₃)₃ | 28 - 29 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the spectrum is expected to show a single resonance for the C4-fluorine atom. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -100 to -120 ppm relative to CFCl₃. This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring (H3 and H5).

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling networks. Key correlations would be observed between the adjacent aromatic protons (H5-H6 and H3-H5), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of H3, H5, and H6 to their respective carbon atoms (C3, C5, and C6), and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations include:

From the tert-butyl protons to the quaternary tert-butyl carbon and the amide carbonyl carbon.

From the amide N-H proton to the carbonyl carbon and C1/C6 of the aromatic ring.

From the aromatic methyl protons to C1, C2, and C3.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and tert-butyl groups) appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

Amide I Band (C=O Stretch): This is a very strong and characteristic absorption for amides, expected in the region of 1640-1670 cm⁻¹. The position is sensitive to hydrogen bonding. researchgate.net

Amide II Band (N-H Bend): Another characteristic amide band, resulting from N-H bending and C-N stretching, is predicted to be found around 1520-1550 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1200-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Aryl | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -C(CH₃)₃ | 2850 - 2980 | Medium-Strong |

| Amide I (C=O Stretch) | Amide | 1640 - 1670 | Strong |

| Amide II (N-H Bend) | Amide | 1520 - 1550 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₁₂H₁₆FNO. HRMS analysis would provide an experimental mass that is extremely close to the calculated theoretical monoisotopic mass, thereby confirming the elemental formula and ruling out other possibilities with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization (e.g., electron impact), the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation of N-tert-butyl amides is often dominated by the cleavage of the bond between the nitrogen and the bulky tert-butyl group. researchgate.net This leads to the formation of a stable tert-butyl cation ([C₄H₉]⁺) and a protonated amide fragment, or the loss of a neutral tert-butyl radical to form an acylium ion. Key fragmentation pathways would include:

Loss of a tert-butyl group: A prominent peak corresponding to [M - 57]⁺ resulting from the cleavage of the N-C(CH₃)₃ bond. This is often the base peak in the spectrum of N-tert-butyl amides.

Formation of the benzoyl fragment: Cleavage of the amide bond can lead to the formation of the 4-fluoro-2-methylbenzoyl cation ([C₈H₆FO]⁺).

Formation of the tert-butyl cation: A peak at m/z 57 corresponding to the stable [C(CH₃)₃]⁺ ion. libretexts.org

Table 2: Predicted Key Fragmentation Ions for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₆FNO]⁺ | 209.12 | Molecular Ion |

| [M - CH₃]⁺ | [C₁₁H₁₃FNO]⁺ | 194.10 | Loss of a methyl radical |

| [M - C₄H₉]⁺ | [C₈H₇FNO]⁺ | 152.05 | Loss of a tert-butyl radical |

| [C₈H₆FO]⁺ | [C₈H₆FO]⁺ | 137.04 | 4-fluoro-2-methylbenzoyl cation |

Crystallographic Studies of this compound

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~15.0 |

| β (°) | ~105 |

| Volume (ų) | ~1200 |

| Z | 4 |

| N-H···O distance (Å) | ~2.9 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment based on similar known structures. mdpi.com

An article on the structural elucidation and advanced characterization of this compound cannot be generated at this time. A thorough search of available scientific literature and crystallographic databases did not yield specific experimental data for the crystal structure of this particular compound.

The requested article outline requires detailed information that is typically obtained through single-crystal X-ray diffraction studies. This includes:

Unit cell parameters and space group: The fundamental dimensions and symmetry of the crystal lattice.

Precise molecular geometry: Specific bond lengths and angles within the molecule.

Intermolecular interactions and crystal packing: How the molecules arrange themselves in the solid state.

Hirshfeld surface analysis: A quantitative method to analyze intermolecular contacts.

Polymorphism: The ability of the compound to exist in different crystal structures.

Without a published crystal structure for this compound, it is not possible to provide the scientifically accurate and detailed information required to populate the sections of the requested article. Information on related or similarly named compounds cannot be substituted, as the structural details are unique to each specific chemical entity.

Computational and Theoretical Investigations of N Tert Butyl 4 Fluoro 2 Methyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, which include Density Functional Theory (DFT), ab initio, and semi-empirical approaches, provide insights into molecular geometry, electronic structure, and spectroscopic properties. However, specific research applying these methods to N-tert-Butyl-4-fluoro-2-methyl-benzamide is not readily found in the existing body of scientific literature.

Density Functional Theory (DFT) Studies

Information regarding the optimized molecular geometries and electronic structure of this compound, as determined by DFT calculations, is not present in the reviewed literature.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. However, no studies were found that report the HOMO-LUMO gap and related electronic properties for this compound.

Computational prediction of vibrational frequencies is a standard method to interpret and assign experimental infrared and Raman spectra. Literature detailing such predictions and their correlation with experimental spectroscopic data for this compound could not be located.

Electrostatic potential maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. There are no available studies that present electrostatic potential maps or a detailed charge distribution analysis for this compound.

Ab Initio and Semi-Empirical Methodologies

Ab initio and semi-empirical methods offer alternative approaches to quantum chemical calculations. Ab initio methods are based on first principles without the use of empirical parameters, while semi-empirical methods incorporate some experimental data to simplify calculations. A thorough search of scientific databases did not yield any publications that apply these methodologies to the study of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, these simulations provide critical insights into its dynamic nature, including its flexibility, conformational preferences, and interactions with its environment.

Conformational Analysis and Molecular Flexibility

The structural dynamics of this compound are largely dictated by the rotational freedom around its single bonds. MD simulations allow for the exploration of the potential energy surface to identify stable and transient conformations. The flexibility of the molecule is primarily associated with rotation around two key bonds: the Ar-C(O) bond (connecting the phenyl ring to the carbonyl group) and the C(O)-N bond (the amide bond).

Theoretical calculations on related N-alkylfluoroamides show that multiple stable rotamers can exist. researchgate.net For this compound, the orientation of the benzoyl group relative to the N-tert-butyl group defines the major conformers. The steric bulk of the ortho-methyl group and the tert-butyl group significantly influences the preferred dihedral angles. Computational models suggest that to minimize steric clash, the phenyl ring and the amide plane are likely not coplanar. This twisting is a common feature in ortho-substituted benzamides. acs.org

The flexibility of the molecule can be quantified by monitoring the root-mean-square deviation (RMSD) of atomic positions over the course of a simulation. Regions of high flexibility are typically associated with the tert-butyl group's methyl rotations and the torsional motion around the Ar-C(O) bond.

Interactive Table: Calculated Rotational Energy Barriers for Analogous Benzamides

| Rotational Bond | Compound Type | Method | Calculated Barrier (kJ/mol) | Most Stable Conformation |

| Ar-C(O) | Ortho-substituted Benzamide (B126) | DFT | 20 - 35 | Non-planar |

| C(O)-N | Hindered Secondary Amide | NMR Spectroscopy | 75 - 85 | Trans |

| N-C(tert-butyl) | N-tert-butyl Amide | Ab initio | 10 - 15 | Staggered |

Note: Data is derived from computational studies on structurally similar hindered and substituted benzamides. The exact values for this compound may vary.

Investigation of Solvent Effects on Molecular Conformation

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. MD simulations in explicit solvent models (e.g., water, dimethyl sulfoxide, chloroform) can reveal how solute-solvent interactions stabilize or destabilize certain conformers.

In the case of this compound, simulations would likely show that polar protic solvents (like water or ethanol) form hydrogen bonds with the carbonyl oxygen and the N-H proton of the amide linkage. These specific interactions can restrict the conformational freedom of the amide group and influence the orientation of the entire molecule. researchgate.net Non-polar solvents would result in a different conformational landscape, likely favoring conformations stabilized by intramolecular forces rather than intermolecular solvent interactions.

Structure-Property Relationship Studies

Influence of Fluoro and Methyl Substituents on Electronic Characteristics

The electronic properties of the benzene (B151609) ring in this compound are modulated by the competing effects of the fluoro and methyl substituents. These effects are broadly categorized as inductive and resonance effects.

Methyl (at position 2): The methyl group is an electron-donating group. It exerts a weak positive inductive effect (+I) due to the alkyl group being less electronegative than the sp²-hybridized carbon of the benzene ring. libretexts.org This effect enriches the ring with electron density, making it more nucleophilic.

The combination of a para-fluoro and an ortho-methyl group creates a complex electronic environment. The electron-donating methyl group and the electron-withdrawing fluoro group have opposing influences on the aromatic ring's electron density. Computational analysis via electrostatic potential maps would likely show a region of higher electron density near the methyl group and reduced density near the fluorine atom.

Steric Effects of the tert-Butyl Group on Molecular Architecture and Reactivity

The tert-butyl group is exceptionally bulky and is often used in chemical synthesis to introduce steric hindrance and enforce specific molecular conformations. nih.govresearchgate.net In this compound, its primary influence is on the geometry and reactivity of the amide linkage.

The sheer size of the tert-butyl group creates significant steric repulsion with the carbonyl oxygen and the ortho-methyl group on the phenyl ring. This steric crowding forces the molecule to adopt a twisted conformation. The planarity typically observed in simpler secondary amides is disrupted. The dihedral angle between the plane of the phenyl ring and the amide plane (O=C-N) is expected to be significantly non-zero. This twisting reduces the resonance stabilization of the amide bond (n_N → π*_C=O overlap) because it disrupts the alignment of the nitrogen lone pair's p-orbital with the carbonyl π-system. acs.org

This ground-state distortion has important implications for reactivity. A less stabilized, twisted amide bond is generally more susceptible to cleavage. The steric bulk also shields the amide N-H proton and the carbonyl oxygen from interacting with other molecules, potentially hindering intermolecular hydrogen bonding and affecting its solubility and crystal packing. researchgate.net

Conformational Dynamics of the Amide Linkage

The amide linkage (C(O)-N) is a fundamental functional group with unique conformational properties. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the C-N bond has partial double-bond character. This results in a significant rotational barrier, leading to distinct cis and trans planar conformations. researchgate.net

For secondary amides like this compound, the trans conformation (where the bulky tert-butyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is overwhelmingly favored energetically over the cis conformation to minimize steric clash. The energy barrier for rotation around this bond is typically high, in the range of 75-85 kJ/mol. cdnsciencepub.com

Computational studies, such as Density Functional Theory (DFT) calculations, can precisely determine the energy of the ground states (trans and cis conformers) and the transition state for rotation. It is known that steric effects introduced by the N-substituent can decrease the C-N rotation barrier compared to less substituted amides. researchgate.net However, the large size of the tert-butyl group makes the cis conformer highly unstable, ensuring the molecule is effectively locked in the trans-amide conformation under normal conditions. Theoretical calculations on related N-methylfluoroamides have been used to identify stable rotamers and determine their relative energies. researchgate.net

Interactive Table: Key Structural Parameters for this compound (Predicted)

| Parameter | Predicted Value | Significance |

| Amide C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character. |

| Ar-C(O)-N-H Dihedral Angle | ~180° | Confirms the highly preferred trans conformation of the amide bond. |

| C2-C1-C(O)-N Dihedral Angle | 30° - 60° | Indicates significant twisting of the phenyl ring out of the amide plane due to steric hindrance from the ortho-methyl and tert-butyl groups. |

| C(O)-N Rotational Barrier | > 75 kJ/mol | High energy barrier prevents cis-trans isomerization at room temperature. |

Note: These values are predictions based on computational studies of analogous sterically hindered, substituted N-alkylbenzamides.

Reaction Pathways and Mechanistic Insights Involving N Tert Butyl 4 Fluoro 2 Methyl Benzamide

Mechanistic Studies of Benzamide (B126) Synthesis and Modification

The formation of the benzamide structure is a cornerstone of organic synthesis, with various catalytic methods developed to enhance efficiency and yield. The presence of a fluorinated benzene (B151609) ring introduces additional reaction possibilities through aromatic substitution mechanisms.

The synthesis of benzamides, including N-tert-Butyl-4-fluoro-2-methyl-benzamide, typically involves the coupling of a carboxylic acid with an amine. Direct amidation requires harsh conditions, thus catalytic methods are often employed.

One common approach involves the use of boric acid and its derivatives as catalysts. rsc.org The mechanism is believed to proceed through the formation of an acylborate intermediate by reaction of the carboxylic acid with boric acid. sciepub.com This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid, facilitating amide bond formation and regenerating the boric acid catalyst. sciepub.com

Transition metal catalysts, including those based on titanium, zirconium, and copper, have also been shown to be effective in amidation reactions. rsc.orgbath.ac.uk For instance, catalysts like titanium(IV) isopropoxide can activate the carboxylic acid for subsequent reaction with an amine. bath.ac.uk Another established method for amide bond formation involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to yield the final amide product. bath.ac.ukchemicalbook.com

| Catalyst/Reagent System | General Mechanism | Typical Conditions |

|---|---|---|

| Boric Acid | In situ formation of a reactive acylborate intermediate. sciepub.com | Azeotropic reflux to remove water. rsc.org |

| Transition Metals (e.g., Ti(OiPr)4, Cp2ZrCl2) | Lewis acid activation of the carboxylic acid. bath.ac.uk | Moderate to high temperatures (80-110 °C). rsc.orgbath.ac.uk |

| EDCI/HOBt | Formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. bath.ac.ukchemicalbook.com | Room temperature in a suitable solvent like DMF. chemicalbook.com |

| Copper(II) Acetate (B1210297) | Used in transamidation reactions. rsc.org | Temperatures around 80-100 °C. rsc.org |

Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism. ncrdsip.com First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. ncrdsip.com

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions allow for the delocalization and stabilization of the negative charge in the Meisenheimer complex. libretexts.orgncrdsip.com In this compound, the benzamide group is electron-withdrawing and is positioned meta to the fluorine atom, which does not provide optimal stabilization. However, the collective electronic environment of the ring and the use of strong nucleophiles or specific catalytic systems, such as organic photoredox catalysis, can potentially enable substitution. nih.gov Fluorine is an effective leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. ncrdsip.com

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In this compound, three substituents influence the position of attack:

2-Methyl group (-CH₃): An activating, ortho, para-directing group.

4-Fluoro group (-F): A deactivating, ortho, para-directing group.

1-Carboxamide group (-CONH-t-Bu): A deactivating, meta-directing group.

The directing effects of these groups are combined. The powerful ortho, para-directing influence of the methyl group and the fluoro group will compete with the meta-directing influence of the amide. Steric hindrance from the bulky tert-butyl group on the amide and the adjacent methyl group will also play a significant role. The most likely positions for electrophilic attack would be C5 (ortho to the methyl group and meta to the amide) and C3 (ortho to the fluoro group and meta to the amide). The bulky tert-butyl group is known to sterically hinder the ortho position, making the para position more favorable for substitution in many cases. stackexchange.com

Derivatization Strategies for this compound

Derivatization allows for the modification of the parent molecule to create analogues with potentially different properties. Strategies can target either the aromatic ring or the amide functional group.

Building upon the principles of aromatic substitution, new functional groups can be introduced onto the benzene ring.

Nucleophilic Substitution of Fluorine: As discussed in section 5.1.2, the fluorine atom at the C4 position can potentially be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) under appropriate conditions, leading to a range of 4-substituted-2-methyl-benzamides.

Electrophilic Substitution: Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce substituents onto the ring. The precise location of substitution would depend on the interplay of the directing effects of the existing groups, with positions C3 and C5 being the most probable targets.

Directed C-H Functionalization: Modern methods, such as copper- or palladium-catalyzed C-H activation, can offer high regioselectivity. For instance, the amide group can act as a directing group to functionalize the ortho C-H bond (at the C6 position). Copper-mediated reactions have been shown to achieve ortho-selective C-H functionalization of carboxamide substrates. acs.orgacs.org

| Reaction Type | Potential Reagents | Target Position | Expected Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | C4 | 4-amino/alkoxy/thio-substituted benzamides |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C3 or C5 | Nitro-N-tert-butyl-4-fluoro-2-methyl-benzamides |

| Directed C-H Amination | Copper catalyst, Amine source | C6 | 6-amino-N-tert-butyl-4-fluoro-2-methyl-benzamides acs.org |

The amide group itself provides a handle for further chemical modification. The nitrogen atom of the secondary amide possesses a proton that can be removed by a strong base. The resulting amidate anion is nucleophilic and can react with various electrophiles.

A common modification is N-alkylation, particularly N-methylation. acs.org This can be achieved using methylating agents like iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base. acs.org Such modifications can significantly alter the biological properties of a molecule, a phenomenon sometimes referred to as the "magic methyl effect". Another potential derivatization involves the reaction with silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a silylated derivative at the nitrogen atom. fraunhofer.de These reactions provide a route to N-substituted analogues of the parent compound.

Reactions Involving the tert-Butyl Group

The tert-butyl group attached to the amide nitrogen is sterically bulky and generally stable. However, under certain conditions, it can undergo cleavage.

One of the most common reactions involving the N-tert-butyl group is its removal under acidic conditions. The mechanism involves protonation of the amide oxygen, followed by nucleophilic attack and subsequent elimination of the tert-butyl cation. This cation is stabilized by hyperconjugation and can be trapped by a nucleophile or eliminate a proton to form isobutylene. For instance, treatment of N-tert-butyl amides with strong acids like trifluoroacetic acid can lead to the formation of the corresponding primary amide. acs.org

Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound

| Reactant | Reagent | Predicted Major Products |

| This compound | Trifluoroacetic Acid | 4-fluoro-2-methyl-benzamide, Isobutylene/tert-butyl trifluoroacetate |

This table is generated based on analogous reactions of N-tert-butyl amides and represents predicted outcomes.

Oxidative reactions at the alpha-carbon of N-alkyl groups in tertiary benzamides have been reported. nih.gov However, due to the absence of alpha-protons on the tert-butyl group, this pathway is not applicable to this compound.

Photochemical and Thermal Transformation Pathways

The aromatic and amide functionalities of this compound suggest a susceptibility to photochemical and thermal transformations.

Photochemical Pathways:

Aromatic amides are known to undergo photochemical reactions upon irradiation with UV light. researchgate.netcdnsciencepub.com The primary photochemical process is often the homolytic cleavage of the amide N-C bond, leading to the formation of a caged radical pair: a benzoyl radical and a tert-butylaminyl radical.

From this caged radical pair, several subsequent reactions can occur:

Recombination and Rearrangement (Photo-Fries type reaction): The radicals can recombine at different positions on the aromatic ring, leading to the formation of amino-benzophenone derivatives. cdnsciencepub.com

Hydrogen Abstraction: The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 4-fluoro-2-methyl-benzaldehyde and tert-butylamine (B42293).

Reaction with Oxygen: In the presence of oxygen, the benzoyl radical can be trapped to form a peroxy radical, which can ultimately lead to the formation of 4-fluoro-2-methyl-benzoic acid. cdnsciencepub.com

Table 2: Potential Products from the Photolysis of this compound

| Reaction Type | Conditions | Potential Products |

| Photo-Fries Rearrangement | UV irradiation | Amino-substituted benzophenones (e.g., 2-amino-5-fluoro-3-methyl-N-tert-butylbenzophenone) |

| Radical Scission & H-abstraction | UV irradiation, H-donor solvent | 4-fluoro-2-methyl-benzaldehyde, tert-butylamine |

| Reaction with Oxygen | UV irradiation, O2 | 4-fluoro-2-methyl-benzoic acid |

This table is generated based on the known photochemistry of aromatic amides and represents potential outcomes.

Thermal Transformation Pathways:

At elevated temperatures, this compound is expected to undergo thermal decomposition. The specific products would depend on the conditions (e.g., presence of oxygen or water).

Neat Pyrolysis: In the absence of other reagents, pyrolysis of analogous N-phenylbenzamides has been shown to proceed through complex free-radical pathways, yielding a mixture of products including nitriles (4-fluoro-2-methyl-benzonitrile), aniline (B41778) derivatives, and high molecular weight materials. documentsdelivered.com

Hydrolysis: In the presence of water at high temperatures, the dominant pathway is expected to be hydrolysis of the amide bond to yield 4-fluoro-2-methyl-benzoic acid and tert-butylamine. documentsdelivered.com

Table 3: Predicted Products of Thermal Transformation of this compound

| Condition | Predicted Major Products |

| Neat Pyrolysis | 4-fluoro-2-methyl-benzonitrile, tert-butylamine, various fragmentation products |

| Hydrolysis | 4-fluoro-2-methyl-benzoic acid, tert-butylamine |

This table is generated based on thermal studies of similar benzamides and represents predicted outcomes.

Advanced Applications and Future Research Directions

N-tert-Butyl-4-fluoro-2-methyl-benzamide as a Synthetic Building Block

The intrinsic structural features of this compound position it as a versatile building block in organic synthesis. The presence of multiple functional groups and substituents offers various avenues for its incorporation into more complex molecular architectures.

While specific examples detailing the use of this compound as a direct precursor in the synthesis of complex organic molecules are not prevalent in current literature, the utility of its core components is well-established. The 4-fluoro-2-methyl-benzamide scaffold is structurally analogous to key intermediates used in the synthesis of significant pharmaceutical compounds. For instance, the closely related molecule, 4-amino-2-fluoro-N-methyl-benzamide, is a crucial intermediate in the production of Enzalutamide, a potent anti-androgen agent for cancer therapy. This highlights the value of the substituted benzamide (B126) core in medicinal chemistry.

The tert-butyl amide group provides steric bulk and metabolic stability, features that are highly desirable in drug design. Future research could explore the modification of the phenyl ring of this compound through electrophilic or nucleophilic aromatic substitution to introduce further complexity, paving the way for its use in the synthesis of novel bioactive molecules.

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Although this compound is an achiral molecule, its structure contains key elements that are valuable in the construction of sophisticated ligands. The amide nitrogen and carbonyl oxygen can act as coordination sites for metal centers, a fundamental requirement for a ligand.

Future research could focus on the derivatization of the benzamide to create chiral ligands. For example, introducing a chiral center on the tert-butyl group or functionalizing the phenyl ring with a chiral moiety could yield novel ligands. The electronic properties conferred by the fluorine and methyl groups can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting metal complex. The steric hindrance from the tert-butyl group can create a specific chiral pocket around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions.

Methodological Advancements in this compound Research

Progress in chemical research is intrinsically linked to the development of advanced analytical and screening methodologies. For a compound like this compound, these advancements are crucial for understanding its properties and unlocking its full potential.

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. nih.gov While this compound is achiral and therefore CD-silent, this technique would be indispensable for studying its chiral derivatives, particularly in the context of ligand design. The benzamide chromophore is a well-studied system in CD spectroscopy. nih.govtandfonline.comtandfonline.com When two or more benzamide groups are present in a chiral molecule, they can engage in exciton (B1674681) coupling, leading to characteristic CD spectra from which the absolute configuration of the molecule can be determined. nih.govtandfonline.comtandfonline.com

Future research into chiral analogues of this compound would heavily rely on CD spectroscopy to establish their stereochemistry. Methodological advancements in this area could involve the use of computational chemistry to predict CD spectra, aiding in the structural elucidation of new, complex chiral molecules derived from this building block.

High-Throughput Screening (HTS) has revolutionized chemical research by enabling the rapid testing of thousands of reaction conditions or compounds. acs.orgpurdue.edu For this compound, HTS methods could be employed to efficiently optimize its synthesis or to discover novel reactions where it can participate. For instance, the amide bond formation step in its synthesis could be optimized by screening a wide array of coupling reagents, bases, and solvents in a miniaturized, parallel format. umich.edu

Furthermore, HTS could be used to screen libraries of catalysts for new transformations involving this benzamide. A fluorimetric HTS assay, for example, has been developed to monitor the activity of amide synthetases, which could be adapted to screen for enzymes that can modify or utilize this compound as a substrate. nih.gov The application of HTS would accelerate the discovery of new applications for this compound and its derivatives.

Table 1: Hypothetical High-Throughput Screening for Optimization of Amide Coupling

| Plate Section | Coupling Reagent | Base | Solvent | Outcome (Yield %) |

|---|---|---|---|---|

| A1-A12 | HATU | DIPEA | DMF | Variable |

| B1-B12 | HBTU | NMM | THF | Variable |

| C1-C12 | EDC/HOBt | TEA | DCM | Variable |

| D1-D12 | T3P | Pyridine | Acetonitrile | Variable |

Theoretical Predictions for Novel this compound Analogues

Computational chemistry provides powerful tools for predicting the properties and reactivity of novel molecules before their synthesis. Theoretical studies, particularly those based on Density Functional Theory (DFT), can offer valuable insights into potential analogues of this compound.

Recent computational studies on substituted benzamides have shown that fluorine substitution can have a significant impact on crystal packing and can even suppress disorder in the crystal lattice. acs.orgresearchgate.netosti.gov Crystal structure prediction calculations revealed a much denser lattice energy landscape for benzamide compared to 2-fluorobenzamide, suggesting that fluorine substitution makes disorder less likely. researchgate.net

For this compound, theoretical predictions could be used to design novel analogues with tailored electronic and steric properties. For example, DFT calculations could predict how the addition of further substituents on the phenyl ring would alter the molecule's dipole moment, electrostatic potential, and frontier molecular orbitals. This information would be invaluable in designing new ligands for catalysis with optimized metal-binding properties or in predicting the biological activity of new pharmaceutical candidates. Such computational screening allows for the prioritization of synthetic targets, saving significant time and resources in the laboratory.

Table 2: Predicted Properties of Hypothetical Analogues

| Analogue Name | Modification | Predicted Property Change | Potential Application |

|---|---|---|---|

| Analogue A | Additional nitro group at C5 | Increased electrophilicity of the ring | Precursor for further functionalization |

| Analogue B | Replacement of F with Cl | Altered electronic and steric profile | Modified ligand properties |

| Analogue C | Chiral center on tert-butyl group | Introduction of chirality | Asymmetric catalysis |

In silico Design of Substituted Benzamide Derivatives

The in silico design of substituted benzamide derivatives, including structures related to this compound, represents a sophisticated approach in modern medicinal chemistry to expedite the discovery of novel therapeutic agents. This computational strategy allows for the rational design of new molecules with potentially enhanced biological activities and optimized pharmacokinetic profiles. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking are pivotal in this process.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, various QSAR models have been developed to predict their efficacy as antibacterial, anticancer, and antidiabetic agents, among others. nih.govdocumentsdelivered.comjppres.comnih.gov These models often utilize topological and molecular connectivity indices to quantify the structural features that govern the therapeutic action. documentsdelivered.com For instance, a study on a series of substituted benzamides identified key molecular descriptors that could model their antimicrobial activity, resulting in predictive QSAR models with high correlation coefficients. documentsdelivered.com

Pharmacophore modeling is another crucial tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For benzamide derivatives, pharmacophore hypotheses have been generated to pinpoint the requisite features for activities like glucokinase activation. nih.gov Such models typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features, guiding the design of new derivatives with improved target affinity.

Molecular docking simulations further refine the design process by predicting the binding orientation and affinity of a ligand within the active site of a target protein. This technique has been extensively applied to benzamide derivatives to understand their interactions with various enzymes and receptors. researchgate.netrsc.org For example, docking studies on sulfamoyl benzamide derivatives have elucidated their binding modes with human nucleoside triphosphate diphosphohydrolases (h-NTPDases), revealing key interactions with amino acid residues. rsc.org These insights are instrumental in designing derivatives of this compound with potentially enhanced selectivity and potency.

The integration of these in silico techniques allows for the virtual screening of large compound libraries and the de novo design of novel structures. By predicting the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of hypothetical derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net

Below is an interactive data table illustrating a hypothetical QSAR model for a series of benzamide derivatives, which could be conceptually applied to the design of analogs of this compound.

| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| BZD-01 | 211.25 | 2.8 | 43.1 | 5.2 |

| BZD-02 | 225.28 | 3.1 | 43.1 | 4.1 |

| BZD-03 | 245.24 | 2.9 | 52.3 | 3.5 |

| BZD-04 | 259.27 | 3.2 | 52.3 | 2.8 |

| BZD-05 | 229.22 | 3.5 | 43.1 | 1.9 |

Prediction of Reactivity and Selectivity Profiles

The prediction of reactivity and selectivity profiles for benzamide derivatives, including this compound, is a key aspect of computational chemistry that informs their potential biological activity and metabolic fate. Density Functional Theory (DFT) is a prominent quantum mechanical method employed for this purpose, allowing for the calculation of various molecular properties and reactivity descriptors. tandfonline.comscispace.com

DFT calculations can determine the electronic structure of a molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. sci-hub.se For novel benzamide derivatives, DFT studies have been used to compare their HOMO-LUMO gaps and predict their relative stabilities and reactivities. sci-hub.se

Molecular dynamics (MD) simulations offer another powerful tool for predicting the behavior of benzamide derivatives in a biological environment. By simulating the motion of the molecule and its interactions with surrounding solvent molecules and biological macromolecules over time, MD can provide insights into conformational flexibility, binding dynamics, and the stability of ligand-receptor complexes. tandfonline.com For instance, MD simulations have been used to analyze the interactions between benzamide derivatives and their protein targets, providing a more dynamic picture of the binding process than static docking models. tandfonline.com

The combination of DFT calculations and MD simulations allows for a comprehensive prediction of the reactivity and selectivity of benzamide derivatives. These computational approaches can guide the modification of the this compound scaffold to fine-tune its electronic properties and steric interactions, ultimately leading to the development of compounds with desired reactivity and selectivity profiles for specific therapeutic applications.

An interactive data table below presents hypothetical DFT-calculated reactivity descriptors for a series of benzamide derivatives, which could serve as a basis for predicting the properties of new analogs.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness |

| BZD-01 | -6.52 | -1.05 | 5.47 | 2.74 |

| BZD-02 | -6.48 | -1.12 | 5.36 | 2.68 |

| BZD-03 | -6.61 | -1.25 | 5.36 | 2.68 |

| BZD-04 | -6.55 | -1.31 | 5.24 | 2.62 |

| BZD-05 | -6.39 | -1.08 | 5.31 | 2.66 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-Butyl-4-fluoro-2-methyl-benzamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with 4-fluoro-2-methylbenzoic acid activation using coupling agents like EDCl/HOBt in dichloromethane (DCM) to form the reactive intermediate.

- Step 2 : React with tert-butylamine under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions.

- Optimization : Vary solvents (DCM vs. THF), temperatures (0°C to room temperature), and stoichiometric ratios (1:1 to 1:1.2 amine:acid) to maximize yield. Monitor progress via TLC or HPLC .

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 0–5 | 78 | 98.5 |

| THF | 25 | 65 | 95.2 |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Compare H and C NMR spectra with PubChem data (e.g., shifts for tert-butyl group: ~1.3 ppm for H, 28–32 ppm for C).

- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and tert-butyl C-H stretches at ~2960 cm⁻¹ using NIST reference spectra .

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺ at m/z 251.3) with theoretical values .

Q. What strategies ensure high purity of the compound for biological assays?

- Methodology :

- Recrystallization : Use ethanol/water (7:3 v/v) at 50°C, followed by slow cooling to 4°C.

- Column Chromatography : Employ silica gel (60–120 mesh) with hexane:ethyl acetate (8:2) as the mobile phase.

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm) to achieve >98% purity .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Parameterize force fields (AMBER) and validate docking poses with crystallographic data from similar benzamides .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding patterns .

Q. How should researchers resolve contradictions in reported synthetic yields for analogous benzamide derivatives?

- Methodology :

- Meta-Analysis : Compare data from PubChem, NIST, and independent studies. Identify variables like solvent polarity (logP) and steric effects from tert-butyl groups.

- Experimental Replication : Reproduce low-yield conditions (e.g., THF at 25°C) and introduce additives (e.g., DMAP) to improve efficiency .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Methodology :

- X-Ray Diffraction : Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Twinning Analysis : Apply SHELXD for datasets with potential twinning, and validate with Rint < 0.05 .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Functional Group Variation : Synthesize analogs with substituents at the 4-fluoro or tert-butyl positions.

- Bioassay Correlation : Test inhibition of inflammatory markers (e.g., IL-6, TNF-α) and correlate with Hammett σ values or steric parameters (e.g., Taft) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.